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Compound of Interest

Compound Name: Y-27632 dihydrochloride

Cat. No.: B10761967

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the off-target kinase profile of Y-27632
dihydrochloride, a widely used Rho-associated coiled-coil containing protein kinase (ROCK)
inhibitor. Understanding the selectivity of Y-27632 is critical for interpreting experimental results
and anticipating potential side effects in therapeutic applications. This document presents
guantitative data, detailed experimental protocols, and visual representations of signaling
pathways and experimental workflows to offer an objective comparison of Y-27632's
performance against other kinases.

Primary Targets and On-Target Efficacy

Y-27632 is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK?2 isoforms.[1] It
achieves this by binding to the kinase domain of ROCK, preventing the phosphorylation of
downstream substrates. The inhibitory constants (Ki) for ROCK1 and ROCK2 are in the
nanomolar range, highlighting its high affinity for its primary targets.

Target Ki (nM)
ROCK1 220
ROCK?2 300

Off-Target Kinase Profile
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While Y-27632 is highly selective for ROCK kinases, it can interact with other kinases,
particularly at higher concentrations. The following table summarizes the inhibitory activity of Y-
27632 against a broad panel of kinases, presented as the percentage of remaining kinase
activity in the presence of 10 uM Y-27632. A lower percentage indicates stronger inhibition.
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% Activity Remaining at 10

Kinase Kinase Family
UM
ROCK2 7 AGC
PRK2 3 AGC
AMPK 14 CAMK
RSK1 21 CAMK
MNK1 25 CAMK
MSK1 27 CAMK
RSK2 43 CAMK
MST?2 46 STE
PHK 49 CAMK
CDK2-Cyclin A 50 CMGC
LKB1 51 CAMK
MNK2 54 CAMK
PKC zeta 55 AGC
PIM3 56 CAMK
BRSK2 57 CAMK
PKC alpha 57 AGC
MELK 64 CAMK
Aurora C 65 Other
MST4 67 STE
HER4 68 TK
MARK3 69 CAMK
TBK1 69 Other
CSK 69 TK
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CHK1 72 CAMK
PKA 72 AGC
SGK1 72 AGC
Lck 73 TK
TTK 73 Other
PKB alpha 73 AGC
PDK1 74 AGC
CAMKK beta 75 CAMK
IKK epsilon 76 Other
IKK beta 78 Other
PLK1 78 Other
PRAK 78 CAMK
Aurora B 79 Other
JNK1 79 CMGC
Src 79 TK
MINK1 80 STE
DYRK1A 81 CMGC
ERK2 82 CMGC
EPH-B3 83 TK
HIPK2 83 CMGC
NEK2a 85 Other
EF2K 85 Other
PKD1 85 CAMK
BTK 85 TK
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DYRK2 86 CMGC
GSK3 beta 86 CMGC
PKB beta 86 AGC
p38 delta MAPK 87 CMGC
SRPK1 87 CMGC
PIM1 87 CAMK
PAK6 88 STE
DYRK3 89 CMGC
MLK1 89 STE
PAK4 89 STE
CK2 89 Other
GCK 89 STE
JNK2 90 CMGC
IRR 90 TK
NEK6 91 Other
MAPKAP-K2 91 CAMK
SmMMLCK 91 CAMK
PIM2 91 CAMK
JNK3 92 CMGC
S6K1 93 AGC
CK1 delta 93 CK1
SYK 93 TK
ERK8 94 CMGC
FGF-R1 94 TK

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

MKK1 96 STE
YES1 96 TK
HIPK3 97 CMGC
ERK1 98 CMGC
CAMK1 98 CAMK
IGF-1R 98 TK
MAPKAP-K3 99 CAMK
CHK2 100 CAMK
IRAK4 100 Other
p38 gamma MAPK 102 CMGC
NEK7 102 Other
p38 alpha MAPK 105 CMGC
VEGFR1 105 TK
EPH-A2 106 TK
NUAK1 106 CAMK
CAMKK alpha 107 CAMK
p38 beta MAPK 108 CMGC
MLK3 109 STE
IR 112 TK

Data sourced from the International Centre for Kinase Profiling, University of Dundee. The
screening was performed at a Y-27632 concentration of 10 puM.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of kinase profiling, the following
diagrams are provided in the DOT language for Graphviz.
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Y-27632 inhibits the ROCK signaling pathway.
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Kinase Profiling Workflow
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Experimental workflow for off-target kinase profiling.

Experimental Protocols
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The following provides a generalized protocol for determining the off-target profile of a kinase
inhibitor using a radiometric assay, a common method for this purpose.

Objective: To determine the percentage of inhibition of a panel of kinases by Y-27632
dihydrochloride at a fixed concentration.

Materials:

 Purified recombinant kinases

e Y-27632 dihydrochloride

» Kinase-specific peptide substrates
o [y-32P]ATP (radiolabeled ATP)

» Kinase reaction buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 0.5 mM EGTA, 0.5 mM
DTT)

e 96-well plates

e Phosphocellulose paper

o Wash buffer (e.g., 0.75% phosphoric acid)
 Scintillation counter

Procedure:

o Compound Preparation: Prepare a stock solution of Y-27632 dihydrochloride in an
appropriate solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final
concentration (e.g., 10 uM) in the kinase reaction.

e Kinase Reaction Setup:
o In a 96-well plate, add the kinase reaction buffer.

o Add the specific kinase to each well.
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o Add the diluted Y-27632 or vehicle control (DMSO) to the respective wells.

o Pre-incubate the kinase and inhibitor for a defined period (e.g., 10 minutes) at a controlled
temperature (e.g., 30°C).

¢ |nitiation of Kinase Reaction:
o Prepare a reaction mix containing the kinase-specific substrate and [y-32P]ATP.
o Add the reaction mix to each well to initiate the kinase reaction.

o Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear
range.

e Termination of Reaction:

o Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting a
portion of the reaction mixture onto phosphocellulose paper.

o Measurement of Kinase Activity:

o If using phosphocellulose paper, wash the paper extensively with the wash buffer to
remove unincorporated [y-32P]ATP.

o Quantify the amount of 32P incorporated into the substrate using a scintillation counter.
o Data Analysis:

o Calculate the percentage of kinase activity remaining in the presence of Y-27632 relative
to the vehicle control.

o Percentage of remaining activity = (Counts with inhibitor / Counts with vehicle) x 100.

Conclusion

Y-27632 dihydrochloride is a highly potent and selective inhibitor of ROCK kinases. However,
this guide demonstrates that at higher concentrations, it can exhibit off-target effects on a range
of other kinases. The provided quantitative data and experimental protocols serve as a
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valuable resource for researchers to better design experiments, interpret results, and consider
the potential for off-target effects in their studies. For critical applications, it is recommended to
perform independent kinase profiling to confirm the selectivity of Y-27632 under specific
experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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